molecular formula C7H7FN2 B12850733 3-Fluoro-5-vinylpyridin-2-amine

3-Fluoro-5-vinylpyridin-2-amine

Cat. No.: B12850733
M. Wt: 138.14 g/mol
InChI Key: HRQDJAMEDNDBOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-5-vinylpyridin-2-amine (CAS 1824171-01-8) is a high-value amino pyridine derivative with the molecular formula C7H7FN2 and a molecular weight of 138.14 . This compound features a reactive vinyl group and an amine functional group on a fluorinated pyridine ring, making it a versatile and valuable building block in organic synthesis and medicinal chemistry research . The amine and vinyl substituents offer diverse reactivity profiles, allowing researchers to utilize this scaffold in cross-coupling reactions, polymerizations, and as a precursor for more complex heterocyclic systems. As a key chemical intermediate, 3-Fluoro-5-vinylpyridin-2-amine is strictly for research applications in laboratory settings only . This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, and it is typically shipped under cold-chain conditions to preserve stability .

Properties

Molecular Formula

C7H7FN2

Molecular Weight

138.14 g/mol

IUPAC Name

5-ethenyl-3-fluoropyridin-2-amine

InChI

InChI=1S/C7H7FN2/c1-2-5-3-6(8)7(9)10-4-5/h2-4H,1H2,(H2,9,10)

InChI Key

HRQDJAMEDNDBOE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(N=C1)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 3-Fluoro-5-vinylpyridin-2-amine, can be achieved through various methods. One common approach involves the nucleophilic substitution of a suitable precursor with a fluorinating agent .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale reactions using efficient and cost-effective methods. The Suzuki-Miyaura coupling reaction, which employs palladium-catalyzed cross-coupling of aryl halides with boronic acids, is a widely used method for the synthesis of various fluorinated pyridine derivatives . This method offers mild reaction conditions and high yields, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-vinylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-Fluoro-5-vinylpyridin-2-amine can yield N-oxides, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Fluorine vs. Chlorine/Iodo : The fluorine atom in 3-Fluoro-5-vinylpyridin-2-amine is smaller and more electronegative than chlorine or iodine, leading to stronger electron-withdrawing effects. This may influence aromatic ring reactivity and intermolecular interactions .
  • Vinyl vs.

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